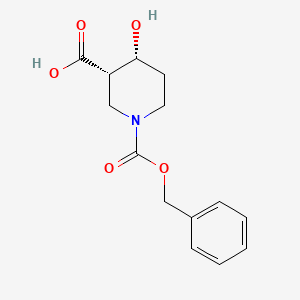
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and it is substituted with a benzyloxycarbonyl group, a hydroxy group, and a carboxylic acid group. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the protection of functional groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalytic hydrogenation, enzymatic resolution, or other advanced techniques to achieve the desired stereochemistry and functional group placement. The process may also involve purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include the corresponding oxidized, reduced, or substituted derivatives of the original compound. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid yields a primary alcohol .
Scientific Research Applications
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperidine-based structures.
Mechanism of Action
The mechanism of action of (3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
(3S,4R)-1-benzyloxycarbonyl-4-hydroxy-piperidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of chiral molecules and in various research applications .
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(3S,4R)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-12-6-7-15(8-11(12)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12+/m0/s1 |
InChI Key |
DVFRBOFXJZNHMG-NWDGAFQWSA-N |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















